molecular formula C7H3ClN2O2S B13688301 2-Chloro-6-nitrophenyl Isothiocyanate

2-Chloro-6-nitrophenyl Isothiocyanate

Cat. No.: B13688301
M. Wt: 214.63 g/mol
InChI Key: PEQGKHHEGSODAD-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClN2O2S. It is a derivative of phenyl isothiocyanate, characterized by the presence of a chlorine atom and a nitro group on the benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-nitrophenyl Isothiocyanate typically involves the reaction of 2-chloro-6-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with carbon disulfide in the presence of a base, followed by desulfurization using a suitable reagent such as cyanuric acid . Another approach involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and economical methods. The one-pot synthesis from primary amines under aqueous conditions is a notable example, providing a broad range of alkyl and aryl isothiocyanates .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thioureas.

    Addition Reactions: Can react with alcohols to form carbamates.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols.

    Reducing Agents: Hydrogen gas with a catalyst, metal hydrides.

Major Products:

    Thioureas: Formed from reactions with amines.

    Carbamates: Formed from reactions with alcohols.

    Amines: Formed from the reduction of the nitro group.

Scientific Research Applications

2-Chloro-6-nitrophenyl Isothiocyanate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitrophenyl Isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isothiocyanate group (N=C=S) is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as amino groups on proteins . This reactivity underlies its use in bioconjugation and labeling applications.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-nitrophenyl Isothiocyanate is unique due to the specific positioning of the chlorine and nitro groups, which influence its chemical reactivity and the types of reactions it can undergo. This makes it particularly useful in specific synthetic and research applications where these substituents play a crucial role.

Properties

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

1-chloro-2-isothiocyanato-3-nitrobenzene

InChI

InChI=1S/C7H3ClN2O2S/c8-5-2-1-3-6(10(11)12)7(5)9-4-13/h1-3H

InChI Key

PEQGKHHEGSODAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N=C=S)[N+](=O)[O-]

Origin of Product

United States

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